REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH2:7]([CH:12]([C:18](OCC)=[O:19])[C:13](OCC)=[O:14])[CH2:8][CH2:9][CH2:10][CH3:11].Cl>C1COCC1>[CH2:7]([CH:12]([CH2:18][OH:19])[CH2:13][OH:14])[CH2:8][CH2:9][CH2:10][CH3:11] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
159 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
it was refluxed for 2 hours in a hot water bath
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
it was extracted with chloroform
|
Type
|
WASH
|
Details
|
washed in 10% HC1 and water
|
Type
|
CUSTOM
|
Details
|
The chloroform was removed
|
Type
|
DISTILLATION
|
Details
|
the remaining oily substance was distilled under reduced pressure (b. p. 110° C./4 mmHg)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.52 mol | |
AMOUNT: MASS | 76 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |